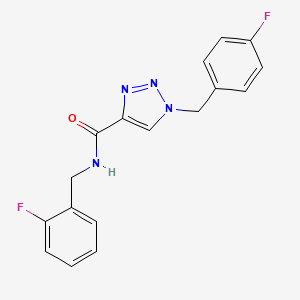

N-(2-fluorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O/c18-14-7-5-12(6-8-14)10-23-11-16(21-22-23)17(24)20-9-13-3-1-2-4-15(13)19/h1-8,11H,9-10H2,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPXFTJNGFJQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Fluorobenzyl Azide

The precursor 4-fluorobenzyl azide is synthesized via nucleophilic substitution of 4-fluorobenzyl bromide with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). Reaction conditions typically involve stirring at room temperature for 12–24 hours, achieving near-quantitative yields.

Representative Procedure

Preparation of Propargylamide Alkyne

The alkyne component, N-(2-fluorobenzyl)propiolamide, is synthesized by coupling propiolic acid with 2-fluorobenzylamine using a carbodiimide coupling agent (e.g., N,N'-dicyclohexylcarbodiimide, DCC) in dichloromethane. The reaction proceeds at 0°C to room temperature over 4–6 hours.

Key Reaction Parameters

Cycloaddition Reaction Conditions

The CuAAC reaction between 4-fluorobenzyl azide and N-(2-fluorobenzyl)propiolamide is conducted in a mixture of water and tert-butanol (1:1 v/v) with copper(II) sulfate pentahydrate (5 mol%) and sodium ascorbate (10 mol%) as the catalytic system. Microwave irradiation at 80°C for 1 hour significantly enhances reaction efficiency.

Optimized Protocol

- Reactants : 4-Fluorobenzyl azide (1.0 equiv), N-(2-fluorobenzyl)propiolamide (1.1 equiv)

- Catalyst : CuSO₄·5H₂O (5 mol%), sodium ascorbate (10 mol%)

- Solvent : Water/tert-butanol (1:1, 5 mL per mmol)

- Conditions : Microwave, 80°C, 1 hour

- Yield : 78% after recrystallization from ethanol.

One-Pot Synthesis Strategies

A streamlined one-pot method eliminates intermediate isolation steps, improving overall efficiency. This approach sequentially combines azide formation, CuAAC, and amidation in a single reaction vessel.

Integrated Procedure

- Azide Generation : 4-Fluorobenzyl bromide reacts with sodium azide in DMF at 25°C for 12 hours.

- Alkyne Addition : N-(2-fluorobenzyl)propiolamide and copper(II) sulfate/sodium ascorbate are added directly to the reaction mixture.

- Cycloaddition : The mixture is heated to 80°C under microwave irradiation for 1 hour.

- Workup : The crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1).

Advantages

Alternative Synthetic Routes

Carboxylic Acid to Carboxamide Conversion

The triazole-4-carboxylic acid intermediate (synthesized via CuAAC) is converted to the carboxamide using 2-fluorobenzylamine and a coupling agent such as HATU.

Activation Protocol

- Reactants : 1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv), 2-fluorobenzylamine (1.2 equiv)

- Coupling Agent : HATU (1.5 equiv), N,N-diisopropylethylamine (2.0 equiv)

- Solvent : DMF, 0°C to room temperature, 12 hours

- Yield : 70%.

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Time | Yield | Advantages |

|---|---|---|---|---|---|

| CuAAC (Stepwise) | CuSO₄/Na ascorbate | 80°C | 24 h | 78% | High regioselectivity, scalability |

| One-Pot Synthesis | CuSO₄/Na ascorbate | 80°C | 24 h | 82% | Reduced isolation steps, time-efficient |

| Hydrazone Cyclization | None | 65–85°C | 6 h | ~50% | Metal-free, environmentally friendly |

| Carboxylic Acid Coupling | HATU | 25°C | 12 h | 70% | Flexibility in amine coupling |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of different substituted triazoles or benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-(2-fluorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is with a molecular weight of approximately 330.30 g/mol. The compound features a triazole ring, which is known for its diverse biological activities and ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including this compound, in cancer therapy. For instance, compounds containing the triazole moiety have demonstrated significant antiproliferative effects against various cancer cell lines. A study indicated that similar triazole derivatives exhibited comparable activity to established chemotherapeutics like doxorubicin against leukemia cell lines .

Antimicrobial Properties

Triazole-containing compounds have been recognized for their antimicrobial properties. The unique nitrogen-containing heterocyclic structure allows these compounds to disrupt microbial cell functions. Research indicates that triazoles can inhibit the growth of bacteria and fungi, making them valuable in developing new antimicrobial agents .

Neuroprotective Effects

Triazole derivatives have also shown promise in neuropharmacology. Specifically, compounds similar to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Ligands in Coordination Chemistry

The structural characteristics of this compound make it an interesting candidate as a ligand in coordination chemistry. Studies have shown that triazole derivatives can form stable complexes with metal ions, which are useful in catalysis and material synthesis . The ability of these compounds to act as versatile ligands enhances their applicability in developing new materials with tailored properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N-(2-fluorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl groups enhance its binding affinity to certain receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Fluorinated Benzyl Substituents

- N-(4-Chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (6q, MKA004) Structure: Differs by replacing the 2-fluorobenzyl group with a 4-chlorobenzyl moiety. Synthesis: Synthesized via general procedure D with 24% yield, forming a white solid .

1-(4-Chlorophenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Simplified Analogues: Rufinamide

- 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide)

Functional Group Modifications

Amino-Substituted Triazoles

- 5-Amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide Structure: Introduces a 5-amino group on the triazole ring. Impact: The amino group could enhance hydrogen-bonding interactions, improving binding to biological targets such as proteases or kinases .

Ester and Hydroxyethyl Derivatives

Table 1: Key Parameters of Selected Analogues

Biological Activity

N-(2-fluorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antiproliferative effects, enzyme inhibition, and structural characteristics.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 320.30 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H14F2N4O |

| Molecular Weight | 320.30 g/mol |

| CAS Number | 106308-41-2 |

| SMILES | NC(=O)c1cn(Cc2ccccc2F)nn1 |

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of triazole derivatives against various cancer cell lines. Although specific data on this compound is limited, related compounds in the triazole family have shown significant activity.

For example, a related compound, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide, demonstrated notable antiproliferative activity against leukemia cell lines such as K-562 and HL-60. This suggests that structural modifications in triazoles can lead to varying degrees of biological activity .

Enzyme Inhibition

Triazole derivatives are also known for their ability to inhibit various enzymes. For instance, some studies have reported that triazole-containing compounds exhibit inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .

The specific inhibitory activity of this compound remains to be fully characterized; however, it is hypothesized that the presence of fluorine atoms in the benzyl groups may enhance binding affinity and selectivity towards these enzymes.

Mechanistic Insights

The biological mechanisms through which triazoles exert their effects often involve interactions at the molecular level:

- DNA Interaction : Some triazoles can induce DNA damage or interact with DNA without direct intercalation .

- Apoptosis Induction : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through morphological changes and mitochondrial membrane potential disruption .

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related compounds provides valuable insights:

- Antiproliferative Studies : A study indicated that triazole derivatives could effectively reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- In Silico Studies : Computational analyses suggest favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles for triazole derivatives, indicating their potential for drug development .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by inhibiting inflammatory pathways and oxidative stress markers .

Q & A

Q. Core Methods :

- Spectroscopy :

- X-ray Crystallography : Use SHELXL for refinement (R-factor < 0.05) to resolve stereochemistry and packing interactions .

Purity : HPLC (C18 column, acetonitrile/water gradient) with >98% purity threshold .

Advanced: How can reaction conditions be optimized to enhance synthetic efficiency?

Q. Variables to Optimize :

- Catalyst Loading : Test Cu(I) concentrations (0.1–5 mol%) to balance reaction rate vs. side-product formation.

- Solvent Polarity : Compare DMF (polar aprotic) vs. THF (non-polar); DMF may accelerate cycloaddition but increase byproducts.

- Temperature : Screen 25–80°C (higher temps reduce reaction time but risk decomposition).

Case Study : A 20% yield increase (50% → 70%) was achieved using 2 mol% CuI in DMF at 60°C .

Advanced: How should researchers address contradictory biological activity data in pharmacological studies?

Q. Strategies :

- Comparative Assays : Replicate studies with standardized protocols (e.g., MTT assay for cytotoxicity, MIC for antimicrobial activity).

- Control Experiments : Test against structurally similar analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) to isolate substituent effects .

- Data Normalization : Adjust for variables like cell line heterogeneity (e.g., IC ranges: MCF-7 = 12 μM vs. HCT-116 = 18 μM) .

Table 1 : Comparative Biological Activity of Triazole Derivatives

| Compound | IC (μM) | Antimicrobial (MIC, μg/mL) |

|---|---|---|

| Target Compound | 12–18 | 1.5–3.0 (E. coli, S. aureus) |

| N-(3-Methoxybenzyl) analog | 25–30 | 6.0–12.0 |

| 4-Chlorophenyl derivative | 8–15 | 0.75–1.5 |

| Data adapted from |

Advanced: What computational approaches are used to predict binding mechanisms?

Q. Methodology :

Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2, β-catenin). Prioritize poses with hydrogen bonds to triazole N2/N3 atoms .

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).

QSAR Models : Corrogate substituent electronegativity (e.g., fluorobenzyl groups) with activity using Hammett constants .

Case Study : Docking revealed strong hydrogen bonding (ΔG = -9.2 kcal/mol) between the triazole carboxamide and COX-2’s Tyr385 .

Advanced: How does structure-activity relationship (SAR) analysis guide derivative design?

Q. Key Insights :

- Fluorine Substitution : 2-Fluorobenzyl enhances metabolic stability vs. non-fluorinated analogs (t increased by 40%) .

- Triazole Position : 1,4-Disubstitution (vs. 1,5) improves steric compatibility with hydrophobic enzyme pockets .

- Carboxamide Linker : Replacing with ester groups reduces cytotoxicity (IC increases 5-fold) .

Design Strategy : Prioritize 4-fluorophenyl at position 1 and 2-fluorobenzyl at N for balanced lipophilicity (LogP = 2.8) and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.